Allyl 3-amino-4-fluorobenzoate
CAS No.: 153774-39-1
Cat. No.: VC21089722
Molecular Formula: C10H10FNO2
Molecular Weight: 195.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 153774-39-1 |
---|---|
Molecular Formula | C10H10FNO2 |
Molecular Weight | 195.19 g/mol |
IUPAC Name | prop-2-enyl 3-amino-4-fluorobenzoate |
Standard InChI | InChI=1S/C10H10FNO2/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h2-4,6H,1,5,12H2 |
Standard InChI Key | SNZWNIMUYPJNCE-UHFFFAOYSA-N |
SMILES | C=CCOC(=O)C1=CC(=C(C=C1)F)N |
Canonical SMILES | C=CCOC(=O)C1=CC(=C(C=C1)F)N |
Introduction
Chemical Identity and Structure
Basic Identification
Allyl 3-amino-4-fluorobenzoate is an organic compound with the molecular formula C10H10FNO2 and a molecular weight of 195.19 g/mol . It is registered with CAS number 153774-39-1 and PubChem CID 22168565 . The IUPAC name for this compound is prop-2-enyl 3-amino-4-fluorobenzoate .
Structural Characteristics
The structure of Allyl 3-amino-4-fluorobenzoate consists of a benzoate core with specific functional group modifications. The compound features an amino group at the 3-position and a fluorine atom at the 4-position of the benzene ring . The carboxylic acid group is esterified with an allyl (prop-2-en-1-yl) group, forming an ester linkage . This arrangement of functional groups contributes to its unique chemical and biological properties.
Structural Identifiers
The compound can be identified using various chemical notation systems:
Identifier Type | Value |
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InChI | InChI=1S/C10H10FNO2/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h2-4,6H,1,5,12H2 |
InChIKey | SNZWNIMUYPJNCE-UHFFFAOYSA-N |
SMILES | C=CCOC(=O)C1=CC(=C(C=C1)F)N |
Table 1: Structural identifiers for Allyl 3-amino-4-fluorobenzoate
Physicochemical Properties
Solubility and Stability
The compound contains both polar functional groups (amino, carbonyl) and nonpolar portions (aromatic ring, allyl group), suggesting moderate solubility in various organic solvents. The stability of Allyl 3-amino-4-fluorobenzoate may be influenced by environmental factors such as temperature, pH, and the presence of other reactive molecules.
Synthesis and Preparation Methods
General Synthetic Routes
The synthesis of Allyl 3-amino-4-fluorobenzoate typically involves the esterification of 3-amino-4-fluorobenzoic acid with allyl alcohol. This reaction can be represented by the following equation:
3-amino-4-fluorobenzoic acid + allyl alcohol → Allyl 3-amino-4-fluorobenzoate + water
Reaction Conditions and Catalysts
The esterification reaction is typically catalyzed by acidic or basic catalysts under reflux conditions. Common catalysts include sulfuric acid or p-toluenesulfonic acid, which enhance the esterification process. The reaction may also be conducted in the presence of suitable coupling agents to improve yield and reaction efficiency.
Industrial Production Methods
Chemical Reactivity
Reactive Sites and Characteristics
Allyl 3-amino-4-fluorobenzoate contains several reactive sites that determine its chemical behavior:
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The allyl group, which can undergo addition reactions due to the carbon-carbon double bond
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The ester linkage, which is susceptible to hydrolysis and transesterification
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The amino group, which can participate in nucleophilic reactions
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The fluorine atom, which influences the electronic properties of the aromatic ring and can undergo substitution reactions under specific conditions
Oxidation Reactions
Allyl 3-amino-4-fluorobenzoate can undergo oxidation reactions, particularly at the allyl group. These reactions may lead to the formation of epoxides or aldehydes when treated with appropriate oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions
The compound can be subjected to various reduction processes. For instance, when derivatives containing a nitro group instead of an amino group are used, they can be reduced to the corresponding amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution Reactions
The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions with various nucleophiles under appropriate conditions. Nucleophiles such as sodium methoxide can replace the fluorine atom, leading to the formation of substituted benzene derivatives.
Biological Activity and Applications
Antimicrobial Properties
Research has indicated that Allyl 3-amino-4-fluorobenzoate possesses significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values have been determined using standard broth dilution methods, as summarized in Table 2:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Table 2: Antimicrobial activity of Allyl 3-amino-4-fluorobenzoate against selected bacterial strains
These findings suggest that the compound has potential applications as an antimicrobial agent, with notable activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.
Enzyme Interactions
Preliminary studies suggest that Allyl 3-amino-4-fluorobenzoate may interact with several biological enzymes, potentially influencing various metabolic pathways. Research indicates it may act as an inhibitor or modulator of specific enzyme activities, including acetylcholinesterase, an enzyme involved in neurotransmission. These interactions could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes.
Scientific Research Applications
Allyl 3-amino-4-fluorobenzoate has several important applications in scientific research:
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Organic Synthesis: It serves as a valuable building block in the synthesis of more complex molecules and pharmaceutical intermediates.
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Biochemical Studies: The compound can be used to study enzyme-substrate interactions and as a probe in various biochemical assays.
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Materials Science: It may contribute to the development of specialized materials, polymers, and coatings with unique properties.
Comparative Analysis
Structural Analogs
Allyl 3-amino-4-fluorobenzoate belongs to a family of structurally related compounds that differ in the substituents on the aromatic ring. Some notable structural analogs include:
Compound | Key Structural Difference |
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Allyl 3-amino-4-chlorobenzoate | Contains chlorine instead of fluorine |
Allyl 3-amino-4-bromobenzoate | Contains bromine instead of fluorine |
Allyl 3-amino-4-methylbenzoate | Contains methyl group instead of fluorine |
Allyl 4-amino-3-fluorobenzoate | Positional isomer with reversed positions of amino and fluoro groups |
Table 3: Structural analogs of Allyl 3-amino-4-fluorobenzoate
Distinctive Features
The presence of the fluorine atom imparts distinct electronic and steric properties to Allyl 3-amino-4-fluorobenzoate. Fluorine's high electronegativity and small size significantly influence the compound's reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis. This distinguishing feature contributes to its unique chemical behavior and potential applications.
Research and Development Prospects
Synthetic Methodology Development
Further research into efficient and environmentally friendly synthetic routes for Allyl 3-amino-4-fluorobenzoate is warranted. Investigations into alternate catalytic systems, solvent-free methods, and microwave-assisted synthesis could potentially improve yield and reduce environmental impact.
Pharmaceutical Applications
The antimicrobial activity of Allyl 3-amino-4-fluorobenzoate suggests potential applications in drug development. Further studies on structure-activity relationships, mechanism of action, and optimization of biological activity could lead to novel therapeutic agents for addressing bacterial infections.
Materials Science Integration
Exploration of Allyl 3-amino-4-fluorobenzoate as a component in advanced materials, including polymers, functional coatings, and specialty chemicals, represents an interesting avenue for future research and development.
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